molecular formula C11H17N3 B2425844 N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2168752-01-8

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B2425844
CAS No.: 2168752-01-8
M. Wt: 191.278
InChI Key: YZPPYJJFSMPWOF-UHFFFAOYSA-N
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Description

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopenta[d]pyrimidine core, which is a fused ring system combining a cyclopentane ring with a pyrimidine ring. The presence of an isopropyl group and a methyl group further enhances its chemical properties and potential reactivity.

Mechanism of Action

Target of Action

The compound 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, also known as N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration and energy production.

Mode of Action

this compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell, thereby affecting the energy-dependent processes within the cell.

Biochemical Pathways

The primary biochemical pathway affected by 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is the oxidative phosphorylation pathway . This pathway, located within the mitochondria, is responsible for the majority of ATP production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the oxidative phosphorylation pathway, leading to decreased ATP production and downstream effects on energy-dependent cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted cyclopenta[d]pyrimidine derivatives.

Scientific Research Applications

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of both an isopropyl group and a methyl group, which enhance its chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack these specific substituents, thereby offering different reactivity profiles and applications.

Properties

IUPAC Name

2-methyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-7(2)12-11-9-5-4-6-10(9)13-8(3)14-11/h7H,4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPPYJJFSMPWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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